O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate

Übersicht

Beschreibung

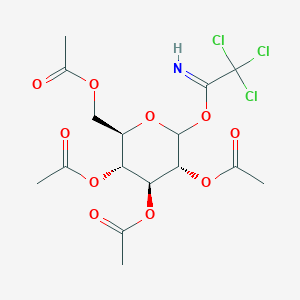

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in glycosylation reactions. This compound is a derivative of D-glucose, where the hydroxyl groups are acetylated, and it is linked to a trichloroacetimidate group. This structure makes it a valuable glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate typically involves the acetylation of D-glucose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-glucose using acetic anhydride in the presence of a catalyst like pyridine. This step results in the formation of 2,3,4,6-tetra-O-acetyl-D-glucose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate primarily undergoes glycosylation reactions. It acts as a glycosyl donor, transferring the glycosyl moiety to an acceptor molecule. This reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Common Reagents and Conditions

Reagents: Trichloroacetonitrile, acetic anhydride, pyridine, potassium carbonate, boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate.

Conditions: Reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The temperature is controlled to optimize the reaction rate and yield.

Major Products

The major products of glycosylation reactions involving this compound are oligosaccharides and glycoconjugates. These products are essential in various biological and medicinal applications.

Wissenschaftliche Forschungsanwendungen

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of complex carbohydrates and glycoconjugates, which are crucial for studying biological processes such as cell-cell recognition, signal transduction, and immune responses . Additionally, it is used in the development of glycosylated drugs and vaccines, enhancing their stability and efficacy.

Wirkmechanismus

The mechanism of action of O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate involves the activation of the glycosyl donor by a Lewis acid catalyst, which facilitates the transfer of the glycosyl moiety to the acceptor molecule. The trichloroacetimidate group acts as a leaving group, making the glycosylation reaction more efficient .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose

- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate

Uniqueness

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is unique due to its high reactivity and efficiency as a glycosyl donor. The trichloroacetimidate group provides a good leaving group, facilitating the glycosylation process under mild conditions. This makes it a preferred choice in the synthesis of complex carbohydrates and glycoconjugates compared to other glycosyl donors .

Biologische Aktivität

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is a glycosyl donor that has garnered attention for its potential applications in synthetic carbohydrate chemistry and biological research. This article explores its synthesis, biological activities, and potential applications based on recent studies and findings.

- Molecular Formula : CHClN O

- Molecular Weight : 492.68 g/mol

- CAS Number : 74808-10-9

- Appearance : White to almost white powder or crystal

- Melting Point : 151.0 to 159.0 °C

Synthesis

The synthesis of this compound typically involves the acetylation of D-glucopyranose followed by the introduction of the trichloroacetimidate group. This method allows for the production of a stable glycosyl donor suitable for various glycosylation reactions.

General Synthesis Steps:

- Acetylation of D-glucopyranose :

- D-glucopyranose is treated with acetic anhydride in the presence of a base to yield the tetra-acetylated derivative.

- Formation of Trichloroacetimidate :

- The tetra-acetylated glucopyranose is then reacted with trichloroacetonitrile in the presence of a Lewis acid (e.g., BF·EtO) to form the desired trichloroacetimidate.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has indicated that carbohydrate derivatives, including trichloroacetimidates, exhibit significant antimicrobial properties. For instance:

- A study reported that glycosyl trichloroacetimidates demonstrated effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

- The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.

Cytotoxicity

In vitro studies have shown that this compound exhibits moderate cytotoxicity against cancer cell lines:

- A notable study found that derivatives of this compound displayed cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 .

- The mechanism of action is believed to involve interference with cellular processes due to its ability to modify glycosylation patterns on proteins.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUZGVQIKARDAF-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.